N-Nonanoylglycine

Descripción

Contextualization within Acylglycine Metabolism Research

Acylglycines, including N-Nonanoylglycine, are a group of organic compounds formed when a fatty acid acyl moiety is conjugated to the amino group of glycine (B1666218). hmdb.cachemicalbook.comzfin.orgebi.ac.ukuni.lunih.gov This conjugation process is primarily catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which facilitates the reaction between an acyl-CoA ester and glycine. hmdb.casmolecule.comnih.govusf.eduuniroma1.itfrontiersin.org Acylglycines are considered minor metabolites of fatty acids. hmdb.ca Their formation is an integral part of the body's detoxification system, where glycine conjugates with various metabolites, including fatty acid oxidation intermediates and other potentially toxic compounds. This conjugation renders these substances less toxic, more hydrophilic, and thus more easily excretable via urine. acs.org The metabolic pathways involving N-acylglycines are complex, with proposed routes involving the activation of fatty acids by acyl-CoA synthetase followed by conjugation with glycine. nih.govusf.edufrontiersin.org

Significance of N-Nonanoylglycine as a Biological Metabolite in Research

N-Nonanoylglycine holds significance as a biological metabolite due to its involvement in several physiological and pathological processes. Elevated levels of acylglycines, including N-Nonanoylglycine, have been observed in individuals with disorders related to fatty acid metabolism, suggesting a role in metabolic regulation and energy homeostasis. hmdb.casmolecule.com Research indicates that acylglycines may also participate in cellular signaling pathways, potentially influencing processes such as inflammation and apoptosis. smolecule.com

Furthermore, N-Nonanoylglycine has garnered attention as a potential biomarker in various clinical contexts. Studies have identified it as a potential biomarker for lung adenocarcinoma in sputum samples, with specific mass-to-charge ratios (m/z 214.15) being associated with the disease. dovepress.comresearchgate.net In the realm of oral cancer detection, N-Nonanoylglycine has also been investigated for its salivary biomarker potential. ijdsir.com Its levels have been found to be altered in conditions such as diabetes and diabetic kidney disease (DKD), where it was identified as a downregulated metabolite in DKD patients compared to diabetic patients. researchgate.net In the context of sepsis, research has reported an increase in N-Nonanoylglycine levels in patients compared to those with systemic inflammatory response syndrome (SIRS), often with statistical significance (P<0.05). karolinum.czreanimatology.comnih.goversnet.orgnih.gov Additionally, its levels have been noted to change in response to radiation exposure, with observed deteriorations linked to neurodegeneration. biorxiv.orgbiorxiv.org

Overview of Current Research Landscape on N-Nonanoylglycine

The current research landscape for N-Nonanoylglycine is largely driven by advancements in metabolomics, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify its presence in various biological samples, including urine, plasma, serum, sputum, and exhaled breath condensates. acs.orgdovepress.comresearchgate.netijdsir.comkarolinum.cznih.govnih.govmdpi.commedrxiv.org The primary focus areas include:

Disease Association Studies: Investigating the correlation between altered N-Nonanoylglycine levels and the progression or presence of diseases such as metabolic disorders, sepsis, and certain types of cancer.

Biomarker Discovery: Evaluating its utility as a diagnostic or prognostic biomarker for conditions like lung adenocarcinoma, oral cancer, and sepsis.

Metabolic Pathway Elucidation: Understanding its role in fatty acid metabolism, detoxification pathways, and its interactions with other metabolites and cellular processes.

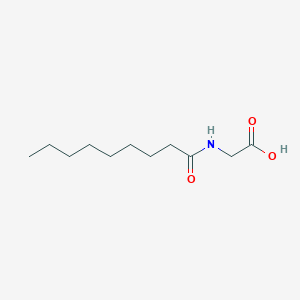

Structure

3D Structure

Propiedades

IUPAC Name |

2-(nonanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFEUKNHBHUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Nonanoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Research Findings and Data

N-Nonanoylglycine as a Biomarker in Disease Detection

Studies have explored the diagnostic capabilities of N-Nonanoylglycine in different clinical settings. For instance, in the analysis of sputum for lung adenocarcinoma, N-Nonanoylglycine was identified as one of five key metabolites with a receiver operating characteristic (ROC) area under the curve (AUC) of approximately 0.8, indicating its potential as a sensitive and specific biomarker. dovepress.comresearchgate.net

In oral cancer research, salivary N-Nonanoylglycine levels were assessed, yielding the following performance metrics:

| Condition | Biomarker | Sensitivity (%) | Specificity (%) | Reference |

| Oral Cancer (Saliva) | N-Nonanoylglycine | 52.9 | 73.3 | ijdsir.com |

Note: Another study indicated an AUC of approximately 0.8 for N-nonanoylglycine in lung adenocarcinoma detection. dovepress.com

Metabolic Alterations in Disease States

Research comparing N-Nonanoylglycine levels between healthy individuals and those with specific conditions has revealed notable changes:

| Disease/Condition | Observed Change in N-Nonanoylglycine Level | Comparison Group | Significance | Reference(s) |

| Sepsis | Increased | SIRS | P<0.05 | karolinum.czreanimatology.comnih.goversnet.orgnih.gov |

| Diabetic Kidney Disease (DKD) | Downregulated | Diabetes | Not specified | researchgate.net |

| Early Pregnancy (CDCA Supplemented) | Decreased abundance | Control diet | Not specified | mdpi.com |

| Radiation Exposure (Hippocampus) | Deterioration/Impaired levels | Control | Not specified | biorxiv.orgbiorxiv.org |

These findings collectively illustrate the dynamic role of N-Nonanoylglycine in various physiological and pathological contexts, positioning it as a subject of continued scientific investigation.

Compound List:

N-Nonanoylglycine

Links to the Tricarboxylic Acid (TCA) Cycle

While direct, explicit pathways detailing N-Nonanoylglycine's direct entry or role within the tricarboxylic acid (TCA) cycle are not extensively documented, its metabolic context suggests indirect connections. The TCA cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy in the form of ATP wikipedia.orgbyjus.combevital.no. Fatty acids are a significant source of acetyl-CoA, which enters the TCA cycle after undergoing beta-oxidation. As N-Nonanoylglycine is a metabolite of fatty acids, its production and potential breakdown are linked to the broader processes of fatty acid metabolism, which ultimately supply substrates for the TCA cycle hmdb.casmolecule.combevital.no.

Research has identified N-Nonanoylglycine as a metabolite that can be altered in various physiological and pathological states. For instance, studies investigating metabolomic profiles have noted N-Nonanoylglycine in contexts that may indirectly relate to energy metabolism. In some analyses, N-Nonanoylglycine has appeared alongside other metabolites linked to fatty acid metabolism or cellular processes that are influenced by TCA cycle activity biorxiv.orgresearchgate.netdiva-portal.orgnih.govmdpi.comwjgnet.com. For example, N-Nonanoylglycine has been observed in saliva samples in studies exploring oral cancer biomarkers, where metabolic shifts can occur, potentially impacting energy pathways diva-portal.orgnih.gov. Furthermore, alterations in N-Nonanoylglycine levels have been reported in response to stimuli like radiation exposure, where cellular metabolism, including energy production pathways like the TCA cycle, is affected biorxiv.org.

Cellular and Subcellular Localization of N-Nonanoylglycine Metabolism

The metabolism of N-Nonanoylglycine primarily involves the enzyme glycine (B1666218) N-acyltransferase, which catalyzes its synthesis. While specific detailed localization studies for N-Nonanoylglycine itself are limited, its formation and the enzymes involved in acylglycine metabolism provide insights into its cellular and subcellular distribution. Glycine N-acyltransferase is known to be present in the liver, and its activity is crucial for conjugating fatty acids with glycine hmdb.casmolecule.com.

Based on available data, N-Nonanoylglycine is described as being localized within the cell, specifically associated with the cell membrane and cellular substructure hmdb.ca. This suggests that its metabolic processes or functional interactions may occur at or near cellular membranes. The broader context of fatty acid metabolism, which produces the nonanoyl moiety, predominantly occurs in the mitochondria (beta-oxidation) and the endoplasmic reticulum (fatty acid synthesis). The subsequent conjugation with glycine, catalyzed by glycine N-acyltransferase, is understood to occur in the cytosol. Therefore, the metabolism and presence of N-Nonanoylglycine likely involve cytosolic compartments, with potential interactions or localization at the cell membrane.

Metabolite Data Table

| Metabolite Name | Chemical Formula | Molecular Weight (Da) | Primary Role/Association | Reference(s) |

| N-Nonanoylglycine | C₁₁H₂₁NO₂ | 199.29 | Minor fatty acid metabolite, acylglycine, potential biomarker | hmdb.casmolecule.combiorxiv.orgdiva-portal.org |

| Glycine | C₂H₅NO₂ | 75.07 | Amino acid, neurotransmitter, substrate for N-acylglycines | hmdb.casmolecule.comebi.ac.ukebi.ac.uk |

| Nonanoic acid | C₉H₁₈O₂ | 158.24 | Nine-carbon saturated fatty acid, precursor to nonanoyl group | hmdb.casmolecule.com |

| Acyl-CoA | Varies | Varies | Activated form of fatty acids, substrate for N-acylglycines | hmdb.casmolecule.com |

| Citrate | C₆H₈O₇ | 192.12 | TCA cycle intermediate, links canonical and noncanonical TCA | bevital.nonih.gov |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃ | 809.54 | Entry substrate for the TCA cycle | wikipedia.orgbevital.no |

Compound List

N-Nonanoylglycine

Glycine

Nonanoic acid

Acyl-CoA

Citrate

Acetyl-CoA

Biological Functions and Molecular Mechanisms of N Nonanoylglycine

Role as a Metabolic Intermediate and Signaling Molecule

N-Nonanoylglycine functions as a metabolic intermediate, participating in fatty acid metabolism pathways biorxiv.org, biorxiv.org, nih.gov, dovepress.com. Its production by glycine (B1666218) N-acyltransferase links it directly to the body's processing of fatty acids smolecule.com, hmdb.ca. The presence of N-Nonanoylglycine in metabolic profiling studies has also highlighted its association with certain physiological states, such as sepsis, where its concentrations were found to be higher in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS) reanimatology.com, bmj.com. Beyond its role as a metabolic byproduct, research indicates that acylglycines, as a group, may also act as signaling molecules, potentially influencing cellular processes such as inflammation and apoptosis smolecule.com.

Involvement in Neurotransmitter Synthesis Pathways

N-Nonanoylglycine has been identified as a crucial amino acid metabolite that serves as a precursor in the synthesis of neurotransmitters biorxiv.org, biorxiv.org. While the specific neurotransmitters or pathways it directly contributes to are not detailed in the available literature, its precursor role suggests an indirect involvement in the biochemical cascades that generate these vital signaling molecules in the nervous system biorxiv.org, biorxiv.org. The broader class of N-acyl amino acids and N-acyl neurotransmitter conjugates, to which N-Nonanoylglycine belongs, are known neuromodulators nih.gov.

Modulatory Effects on Cellular Processes (e.g., neurodegeneration mechanisms)

Impaired levels of N-nonanoylglycine have been correlated with neurodegenerative processes biorxiv.org, biorxiv.org. Its presence as a discriminating feature in metabolomic analyses of radiation-induced brain changes suggests a potential role in the mechanisms of neurotoxicity biorxiv.org. Although specific molecular mechanisms are not fully elucidated, the general class of acylglycines has been implicated in cellular signaling pathways that can modulate processes like inflammation and apoptosis smolecule.com. Neurodegeneration itself involves a complex interplay of cellular events, including neuroinflammation, protein misfolding and aggregation, and disruptions in cellular homeostasis nih.gov, aginganddisease.org, frontiersin.org, mdpi.com, upenn.edu. N-Nonanoylglycine's association with neurodegeneration suggests it may play a role, either directly or indirectly, in maintaining neuronal health or in the pathological cascade leading to neuronal dysfunction.

Interactions with Specific Enzymes or Receptors

The synthesis of N-Nonanoylglycine is catalyzed by the enzyme glycine N-acyltransferase, which conjugates acyl-CoA with glycine smolecule.com, hmdb.ca. This enzyme is central to the formation of N-acylglycines. Furthermore, N-Nonanoylglycine, as part of the broader family of N-acyl amino acid conjugates, may interact with various proteins that regulate lipid metabolism, potentially influencing their activity through feedback mechanisms smolecule.com. Additionally, compounds within this class have been shown to interact with G protein-coupled receptors (GPCRs) and ion channels nih.gov. More specifically, N-Nonanoylglycine (referred to as NA-Gly in one study) has demonstrated inhibitory effects on glycine transport mediated by the glycine transporter GLYT2, without impacting GLYT1 or the GABA transporter GAT1 nih.gov.

Comparative Biological Roles Across Organisms (e.g., Ambystoma mexicanum, Euglena gracilis)

Information regarding the specific comparative biological roles of N-Nonanoylglycine across different organisms, such as Ambystoma mexicanum or Euglena gracilis, was not found within the scope of the provided search results.

Data Table 1: Key Metabolic and Signaling Roles of N-Nonanoylglycine

| Role Category | Description | Supporting Evidence |

| Metabolic Intermediate | Minor metabolite of fatty acids; produced by glycine N-acyltransferase. | smolecule.com, hmdb.ca |

| Involved in fatty acid metabolism and energy homeostasis. | smolecule.com, biorxiv.org, biorxiv.org, dovepress.com | |

| Elevated levels associated with fatty acid oxidation disorders. | smolecule.com, hmdb.ca | |

| Identified in metabolic profiles of sepsis. | reanimatology.com, bmj.com | |

| Signaling Molecule | Acylglycines may influence cellular signaling pathways. | smolecule.com |

| Potential influence on inflammation and apoptosis. | smolecule.com | |

| Neurotransmitter Precursor | Acts as a precursor in neurotransmitter synthesis. | biorxiv.org, biorxiv.org |

| Impaired levels linked to neurodegeneration. | biorxiv.org, biorxiv.org | |

| Enzyme/Receptor Interaction | Synthesized by glycine N-acyltransferase. | smolecule.com, hmdb.ca |

| May interact with lipid metabolism regulatory proteins. | smolecule.com | |

| May interact with GPCRs and ion channels (as N-acyl amino acid conjugate). | nih.gov | |

| Inhibits glycine transporter GLYT2. | nih.gov |

Compound List:

N-Nonanoylglycine

Glycine

Nonanoic acid

Acyl-CoA

CoA

N-acylglycines

N-Nonanoylglycine-d2 (isotopologue)

Arachidonic acid

Arachidonoyl coenzyme A

N-acyl amino acids (NAAN)

N-acyl neurotransmitter conjugates (NAAN)

N-arachidonoyl glycine (NA-Gly)

Anandamide

Dopamine

GABA (gamma-aminobutyric acid)

L-tyrosine

N-acetyl-L-glutamic acid

N-acetylproline

N-acetylglutamine

Vanylglycol

Valeric acid

N-undecanoylglycine

Pyroglutamic acid

L-glutamic acid

3-oxododecanoic acid

19,20-epoxydocosapentaenoic acid

(S)-3-octanol glucoside

2-oxo-4-methylthiobutanoic acid

2-hydroxy-3-methylpentanoic acid

L-DOPA

Norepinephrine

Serotonin

Tryptophan

Acetylcholine

Choline

Acetyl-CoA

Serine

Glutamine

Glutamate

Aspartate

N-methyl-D-Aspartate

Butyrate

Caproate

Isocaproate

Propionate

Isovalerate

Lactate

Hexanoylcarnitine

Carnitine

4-hydroxy-L-glutamic acid

Acetylphenylalanine

S-carboxymethyl-L-cystein

Hydroxyphenynactic acid

Succinic acid

Ornithine

Propionylcholine

Sphingarine

Phytosphingosine

Hydroxymethyluracil

3-indolepropionic acid

Valine

Proline

Isoleucine

Leucine

Threonine

Phenylalanine

2-benzylmalate

Ammonia

Spermine

Spermidine

Hydrogen sulfide (B99878)

Nitric oxide

S-phenyl-D-cysteine

S-(3-methylbutanoyl)-dihydrolipoamide-E

Lactitol (B1674232) dehydrate

Glyceryl-phosphoryl-ethanolamine

Ne, Ne dimethyllysine

Phenylacetamide

D-cysteine

Phosphatidylglycerol (22:2 (13Z, 16Z)/0:0)

Glycerophosphocholine

S-succinyl glutathione (B108866)

Hydroxyphenyllactic acid

Sphinganine

Glucose

Phosphoric lipids

Phosphatidylcholines

Lysophosphatidylcholine

Sphingomyelin

Nicotine

Cetuximab

Nivolumab

Pembrolizumab

Entrectinib

FAT1

GLS

Asparagine synthetase (ASNS)

Huntingtin (mHTT)

Tau

Beta-amyloid

Alpha-synuclein

Advanced Analytical Methodologies for N Nonanoylglycine Detection and Quantification in Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone in metabolomics due to its high sensitivity and the ability to analyze a wide range of metabolites. nih.gov Coupled with chromatographic separation, it offers robust platforms for the analysis of N-Nonanoylglycine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the targeted and untargeted analysis of metabolites in biological matrices. researchgate.netlabrulez.com In this approach, liquid chromatography first separates the components of a complex mixture, and then mass spectrometry is used for the detection and quantification of the individual components. The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern that can be used for identification. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particle sizes, offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC systems. labrulez.com When coupled with a Q Exactive mass spectrometer, a hybrid quadrupole-Orbitrap instrument, it provides high-resolution and accurate-mass (HRAM) data. anu.edu.authermofisher.comlabrulez.com This allows for the confident identification of N-Nonanoylglycine and its differentiation from other isomeric or isobaric compounds. The Q Exactive MS can perform both full scan for untargeted metabolomics and selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted quantification of N-Nonanoylglycine. anu.edu.authermofisher.com

Table 1: Illustrative UHPLC-Q-Exactive-MS Parameters for N-Nonanoylglycine Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Full Scan m/z Range | 70-1050 |

| Resolution | 70,000 |

| Precursor Ion for MS/MS (m/z) | 214.1443 [M-H]- |

Neutral Desorption Extractive Electrospray Ionization Mass Spectrometry (ND-EESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. nih.govfossiliontech.comfossiliontech.com This method is particularly advantageous for the rapid screening of biological samples. In ND-EESI-MS, a neutral gas is used to desorb analytes from a sample surface, and these neutral molecules are then ionized by reacting with charged droplets from an electrospray plume. fossiliontech.com This soft ionization process often results in minimal fragmentation, providing clear molecular ion signals.

A study on sputum metabolomics for non-invasive lung adenocarcinoma detection successfully utilized ND-EESI-MS to identify a panel of potential biomarkers, including N-Nonanoylglycine. nih.gov This technique demonstrated its capability to detect altered metabolites in highly viscous biological samples without extensive pretreatment. nih.gov

The quality of data obtained from mass spectrometry is highly dependent on the sample preparation method. The primary goals of sample preparation are to extract the analytes of interest, remove interfering substances, and concentrate the sample.

For the analysis of N-Nonanoylglycine in biological matrices, a common approach involves protein precipitation, often using cold organic solvents like methanol (B129727) or acetonitrile. mdpi.com This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the metabolites, can then be evaporated and reconstituted in a solvent compatible with the LC-MS system.

For more complex matrices like tissue homogenates, additional steps such as homogenization and lipid removal may be necessary. In the case of sputum, which is highly viscous, methods that can handle such samples, like ND-EESI-MS, are beneficial as they require less sample manipulation. nih.gov

Table 2: Overview of Sample Preparation for N-Nonanoylglycine Analysis

| Biological Matrix | Key Preparation Steps |

|---|---|

| Serum/Plasma | Protein Precipitation (e.g., with cold methanol), Centrifugation, Supernatant Collection, Evaporation, Reconstitution |

| Sputum | Direct analysis with ND-EESI-MS or homogenization and extraction for LC-MS |

| Tissue Homogenates | Homogenization, Protein Precipitation, Lipid Removal (e.g., liquid-liquid extraction), Centrifugation, Supernatant Collection |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another major analytical platform used in metabolomics. unl.eduyoutube.com It is a non-destructive technique that provides detailed structural information about metabolites. nih.govunl.edu While generally less sensitive than MS, NMR is highly quantitative and reproducible. unl.edu

In NMR-based metabolomics, the most commonly used nucleus is 1H due to its high natural abundance and sensitivity. frontiersin.org The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For N-Nonanoylglycine, specific peaks in the 1H NMR spectrum would correspond to the protons in the nonanoyl chain and the glycine (B1666218) moiety. While direct detection of N-Nonanoylglycine in complex mixtures by 1D 1H NMR can be challenging due to signal overlap, 2D NMR techniques can be employed to enhance resolution and aid in identification. frontiersin.org

Chemometric and Statistical Analysis in Metabolomics Data Processing (e.g., PCA, PLS-DA, OPLS-DA)

The large and complex datasets generated by metabolomics platforms necessitate the use of multivariate statistical analysis methods to extract meaningful biological information. nih.gov These chemometric tools are essential for pattern recognition, biomarker discovery, and classification.

Principal Component Analysis (PCA) is an unsupervised method used for exploratory data analysis. uab.edunih.gov It reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of clustering, trends, and outliers in the samples.

Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that uses class information to maximize the separation between different groups of samples. This is particularly useful for identifying variables, such as N-Nonanoylglycine, that are responsible for the observed group separation.

Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a modification of PLS-DA that separates the variation in the data into two parts: one that is correlated to the class distinction and one that is orthogonal (uncorrelated). metwarebio.com This can simplify the interpretation of the model and facilitate the identification of biomarkers.

In the context of N-Nonanoylglycine research, these statistical methods can be applied to data from LC-MS or NMR to identify significant differences in its levels between, for example, a healthy control group and a disease group. nih.gov

N Nonanoylglycine in Altered Metabolic States and Disease Research Models

Metabolomic Signatures in Metabolic Disorders

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism. In metabolic disorders, this approach can identify distinct "signatures" or patterns of metabolites that are altered, offering insights into disease mechanisms.

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids to produce energy. This enzymatic block leads to the accumulation of intermediate fatty acid metabolites, particularly acyl-CoA esters. To mitigate the toxicity of these accumulating intermediates, the body utilizes alternative metabolic pathways, one of which is the conjugation of the acyl-CoA group with an amino acid, such as glycine (B1666218), catalyzed by glycine N-acyltransferase. This process forms N-acylglycines, which are then excreted in the urine.

Consequently, elevated levels of specific N-acylglycines in urine and plasma are hallmark biochemical signatures for several FAO disorders. For instance, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common FAO disorders, the inability to metabolize medium-chain fatty acids leads to a buildup of their corresponding acyl-CoAs. While N-octanoylglycine (formed from the eight-carbon octanoic acid) is a primary marker, the presence of other medium-chain N-acylglycines, potentially including N-Nonanoylglycine, could also be indicative of this or related conditions. Testing of urine acylglycines can be a helpful diagnostic tool for some FAO disorders. nih.gov

Table 1: N-Acylglycines as Biomarkers in FAO Disorders

| Disorder | Defective Enzyme | Key Acylglycine Marker(s) | Potential Relevance of N-Nonanoylglycine |

|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Medium-chain acyl-CoA dehydrogenase | N-Octanoylglycine, Suberylglycine | As a medium-chain (C9) N-acylglycine, its elevation is theoretically possible if nonanoyl-CoA accumulates. |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | Short-chain acyl-CoA dehydrogenase | Butyrylglycine, Ethylmalonic acid | Not typically associated, as nonanoic acid is a medium/long-chain fatty acid. nih.gov |

| Glutaric Acidemia Type II (MADD) | Electron Transfer Flavoprotein (ETF) or ETF Dehydrogenase | Glutarylglycine, Isovalerylglycine | Broad accumulation of acyl-CoAs may lead to the formation of various acylglycines. nih.gov |

Involvement in Neurological Perturbations

The brain has a high lipid content, and alterations in lipid metabolism are increasingly implicated in the pathogenesis of various neurological conditions. creative-proteomics.comfrontiersin.org N-acylglycines are distributed throughout the central nervous system and are considered part of a complex lipid signaling system. researchgate.net

The hippocampus is a brain region crucial for memory and learning and is known to be sensitive to radiation. nih.gov Exposure to radiation can induce significant changes in the hippocampal metabolome, affecting pathways involved in energy metabolism, neurotransmitter synthesis, and lipid metabolism. nih.govnih.gov

Metabolomic studies on rodent models exposed to cranial irradiation have identified significant alterations in numerous metabolites in the hippocampus. nih.govnih.govacs.org Research has shown that radiation exposure leads to perturbations in fatty acid metabolism, including alpha-linolenic acid metabolism and the biosynthesis of unsaturated fatty acids. acs.orgresearchgate.net Furthermore, pathways involving amino acids like glycine, serine, and threonine are also affected. researchgate.net While these studies confirm that the constituent pathways for N-Nonanoylglycine synthesis (fatty acid and glycine metabolism) are disrupted by radiation, N-Nonanoylglycine itself has not been specifically identified as a key discriminating metabolite in the hippocampal response to radiation in the reviewed literature.

Table 2: Selected Metabolic Pathways Altered in Hippocampal Response to Radiation

| Metabolic Pathway | Observed Changes | Potential Implication for N-Nonanoylglycine | Reference |

|---|---|---|---|

| Amino Acid Metabolism | Alterations in glutamate, glutamine, glycine, serine, and phenylalanine levels. | Disruption of glycine availability could influence N-Nonanoylglycine synthesis. | nih.govresearchgate.net |

| Fatty Acid Metabolism | Changes in alpha-linolenic acid metabolism and unsaturated fatty acid biosynthesis. | Indicates a general disruption of lipid homeostasis, the context in which N-Nonanoylglycine exists. | acs.orgresearchgate.net |

| Energy Metabolism | Reduced levels of citric acid cycle intermediates. | Shift in energy substrate utilization may indirectly affect fatty acid pools. | nih.gov |

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are consistently linked to the dysregulation of lipid metabolism. frontiersin.orgnih.gov Alterations in the composition of fatty acids, cholesterol, and complex lipids like sphingolipids can impair neuronal membrane function, disrupt cellular signaling, and contribute to oxidative stress and inflammation. creative-proteomics.comnih.gov

The role of N-acyl amino acids in neurodegeneration is an emerging area of interest. These molecules are structurally related to endocannabinoids, which have known neuromodulatory and neuroprotective functions. Given that lipid dysregulation is a common feature of neurodegeneration, it is plausible that the profiles of various N-acylglycines, including N-Nonanoylglycine, could be altered. frontiersin.org However, current research primarily focuses on more abundant lipid classes like cholesterol, phospholipids, and ceramides. creative-proteomics.comnih.gov Direct evidence specifically linking N-Nonanoylglycine to the core mechanisms of neurodegeneration has not yet been established in the scientific literature.

Role in Systemic Inflammatory Responses

Systemic inflammation involves a complex cascade of metabolic and immunological events. Differentiating between infectious (sepsis) and non-infectious causes, such as Systemic Inflammatory Response Syndrome (SIRS), is a critical diagnostic challenge. Metabolomics has emerged as a promising tool for identifying biomarkers to distinguish these conditions.

Metabolomic studies comparing serum and plasma from patients with sepsis and non-infectious SIRS have revealed distinct metabolic profiles. These differences often reflect shifts in energy metabolism, amino acid utilization, and lipid metabolism. nih.gove-century.us

One metabolomics study using liquid chromatography-mass spectrometry (LC-MS/MS) directly identified N-Nonanoylglycine as a potential biomarker for differentiating sepsis from SIRS. nih.gov The study reported a significant increase in the levels of N-Nonanoylglycine in the serum of patients with sepsis compared to those with SIRS. nih.govceemjournal.orgntno.org This finding suggests that the metabolic perturbations specific to the host response to infection may lead to the increased production or altered clearance of this particular N-acylglycine. Other metabolites identified as differentiators in the same study included S-(3-methylbutanoyl)-dihydrolipoamide-E (increased in sepsis), lactitol (B1674232) dehydrate, and S-phenyl-d-cysteine (both decreased in sepsis). nih.govntno.org The elevation of N-Nonanoylglycine in sepsis highlights its potential utility as part of a biomarker panel for the early and accurate diagnosis of infection-induced systemic inflammation.

Table 3: Differential Metabolites in Sepsis vs. SIRS

| Metabolite | Change in Sepsis vs. SIRS | Metabolic Area | Reference |

|---|---|---|---|

| N-Nonanoylglycine | ▲ Increased | Fatty Acid Metabolism | nih.govntno.org |

| Acylcarnitines | ▲ Increased | Fatty Acid Metabolism | nih.govnih.gov |

| Glycerophosphatidylcholines | ▲ Increased | Lipid Metabolism | nih.gov |

| Lactitol dehydrate | ▼ Decreased | Carbohydrate Metabolism | nih.govntno.org |

| S-phenyl-d-cysteine | ▼ Decreased | Amino Acid Metabolism | nih.govntno.org |

Contributions to Carcinogenesis Research

Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to support increased proliferation, survival, and metastasis. The study of these changes, known as metabolomics, has become a critical area of cancer research, aiming to identify novel biomarkers and therapeutic targets. Within this field, specific N-acylglycines like N-Nonanoylglycine have been investigated for their potential role and altered levels in various cancer types.

Oral squamous cell carcinoma (OSCC) is the most common type of oral cancer. nih.gov Research into its metabolic signature has sought to identify biomarkers for early diagnosis and to better understand its pathogenesis. mdpi.com Metabolomic studies comparing saliva from OSCC patients with healthy individuals have identified significant alterations in various compounds.

Detailed analysis of the salivary metabolome has revealed that N-Nonanoylglycine is among a panel of metabolites that are significantly upregulated in OSCC patients. nih.gov This finding suggests a dysregulation in the metabolic pathways involving fatty acids and amino acids. The increased level of N-Nonanoylglycine, an N-acylglycine, points towards altered glycine N-acyltransferase activity or shifts in the availability of its precursors, nonanoyl-CoA and glycine. This alteration is part of a broader metabolic disruption observed in OSCC, which includes changes in energy metabolism, amino acid pathways, and lipid metabolism. nih.govfrontiersin.org

Table 1: Differentially Expressed Salivary Metabolites in OSCC Research A selection of metabolites found to be altered in the saliva of OSCC patients in the same study that identified N-Nonanoylglycine.

| Metabolite Name | Regulation Status in OSCC |

| N-Nonanoylglycine | Upregulated |

| Lactic acid | Upregulated |

| Hydroxyphenyllactic acid | Upregulated |

| 5-hydroxymethyluracil | Upregulated |

| Succinic acid | Upregulated |

| Ornithine | Upregulated |

| Hexanoylcarnitine | Upregulated |

| Propionylcholine | Upregulated |

| Carnitine | Downregulated |

| 4-hydroxy-L-glutamic acid | Downregulated |

| Acetylphenylalanine | Downregulated |

| Sphinganine | Downregulated |

| Phytosphingosine | Downregulated |

| S-carboxymethyl-L-cysteine | Downregulated |

Lung adenocarcinoma (LAC), a major subtype of non-small cell lung cancer (NSCLC), is characterized by profound metabolic reprogramming to meet the bioenergetic and biosynthetic demands of the tumor. amegroups.org These metabolic shifts include upregulated glycolysis even in the presence of oxygen (the Warburg effect), increased glutaminolysis, and altered synthesis of amino acids and fatty acids. nih.gov Metabolomic profiling studies have identified more than 150 metabolites that are differentially regulated in lung cancer, reflecting the extensive nature of this metabolic remodeling. nih.gov

Key pathways affected include glucose metabolism, amino acid metabolism (particularly involving glycine), and lipid metabolism. amegroups.orgmdpi.com However, while broad changes in fatty acid and amino acid metabolism are well-documented in LAC, specific research detailing the alteration or direct role of N-Nonanoylglycine in the context of lung adenocarcinoma is not prominent in the existing scientific literature. The focus has largely been on other metabolites related to major energy and biosynthetic pathways. nih.govresearchgate.net

The identification of molecular biomarkers is a crucial goal in oncology, as they can be used for risk assessment, early detection, diagnosis, and prognosis. mdpi.com Metabolomics has emerged as a powerful tool in this endeavor, allowing for the non-invasive analysis of metabolites in biofluids like blood, urine, and saliva. mdpi.comnih.gov The detection of specific metabolic signatures can reflect the underlying pathophysiology of a tumor. mdpi.com

The identification of elevated N-Nonanoylglycine in the saliva of OSCC patients serves as a specific example of this biomarker discovery approach. nih.gov Such findings demonstrate that N-acylglycines and other small molecules can potentially serve as part of a biomarker panel to distinguish individuals with cancer from healthy controls. nih.gov Advanced analytical techniques, particularly mass spectrometry, are fundamental to these discovery efforts, enabling the sensitive and specific quantification of a wide range of metabolites. mdpi.com The ultimate aim is to develop reliable, non-invasive diagnostic tools that can improve patient outcomes through earlier detection of malignancies. mdpi.com

Implications in Renal Disease Research (e.g., Diabetic Kidney Disease)

Diabetic kidney disease (DKD), or diabetic nephropathy, is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. nih.gov The pathogenesis of DKD is complex and involves metabolic dysregulation, including abnormal glucose and lipid metabolism. researchgate.net A key mechanism implicated in the progression of DKD is lipotoxicity, where the accumulation of toxic lipid metabolites in renal cells leads to cellular injury, inflammation, and fibrosis. mdpi.com

Metabolomic studies of blood and urine have been employed to uncover the biochemical pathways involved in DKD and to identify potential biomarkers for disease progression. nih.gov While specific research singling out N-Nonanoylglycine in DKD is limited, studies have identified the broader class of acyl-glycines as being correlated with changes in albuminuria and the progression of DKD in patients with type 1 diabetes. nih.gov N-Nonanoylglycine belongs to this exact chemical class. ebi.ac.uk This finding suggests that altered fatty acid oxidation and the pathways that conjugate fatty acids to glycine are dysregulated in DKD. The accumulation of acyl-glycines and other lipid-related metabolites like acylcarnitines may reflect impaired mitochondrial function, a known contributor to the pathophysiology of diabetic nephropathy. nih.govnih.gov

Computational Approaches and Modeling in N Nonanoylglycine Research

Computational methodologies are increasingly vital in metabolomics for interpreting complex datasets, predicting molecular interactions, and understanding metabolic networks. In the study of N-Nonanoylglycine, these approaches offer powerful tools to analyze its metabolic relevance, potential interactions, and its role in biological systems.

Future Research Directions for N Nonanoylglycine

Elucidation of Uncharacterized Metabolic Pathways and Enzymes

The metabolic pathways governing the biosynthesis and degradation of many N-acyl amino acids are not entirely understood. nih.gov While it is known that N-Nonanoylglycine is an N-acylglycine, a class of metabolites typically formed from the conjugation of a fatty acid (nonanoic acid in this case) and glycine (B1666218), the specific enzymes and regulatory mechanisms controlling its cellular concentrations remain an active area of investigation. hmdb.canih.govebi.ac.uk

Future research should focus on:

Identifying and Characterizing Novel Biosynthetic Enzymes: The primary known pathway for N-acylglycine synthesis involves the action of glycine N-acyltransferase (GLYAT), which catalyzes the reaction between an acyl-CoA and glycine. hmdb.ca However, other potential biosynthetic routes may exist. For instance, research on other N-acyl amino acids suggests the possibility of alternative pathways, such as the oxidative metabolism of corresponding N-acyl-ethanolamines. nih.gov Identifying the specific enzymes responsible for synthesizing N-Nonanoylglycine under various physiological conditions is a critical next step.

Investigating Degradative Pathways: Fatty Acid Amide Hydrolase (FAAH) is a key enzyme known to hydrolyze a range of N-acyl amides. nih.gov Its specific activity towards N-Nonanoylglycine and the existence of other potential hydrolases are yet to be fully characterized. Understanding the enzymes responsible for its breakdown is crucial for comprehending the regulation of its signaling activity.

Mapping Subcellular and Tissue-Specific Metabolism: Determining where N-Nonanoylglycine is synthesized, stored, and degraded within the cell and across different tissues will provide vital clues to its function. While it is predicted to be associated with membranes, its precise cellular locations are not definitively established. hmdb.canih.gov

Advanced Mechanistic Studies in Cellular and Animal Models

To decipher the biological functions of N-Nonanoylglycine, it is imperative to move beyond metabolic characterization towards mechanistic studies. The use of sophisticated cellular and animal models will be instrumental in understanding how this molecule exerts its effects at the molecular, cellular, and organismal levels.

Key research areas include:

Receptor Deorphanization and Target Identification: A primary goal is to identify the specific molecular targets through which N-Nonanoylglycine mediates its signaling functions. This could involve screening against known receptors, particularly G protein-coupled receptors (GPCRs), or employing unbiased approaches to discover novel binding partners.

Elucidation of Downstream Signaling Cascades: Once targets are identified, research must delineate the subsequent intracellular signaling pathways that are activated or inhibited. This involves studying second messenger systems, protein phosphorylation cascades, and changes in gene expression.

Functional Studies in Disease Models: Investigating the role of N-Nonanoylglycine in relevant animal models of disease is essential. Given that altered levels of acylglycines are associated with inborn errors of metabolism, exploring the function of N-Nonanoylglycine in models of metabolic disorders could yield significant insights. hmdb.canih.govnih.gov This includes studying its potential role in cellular processes like apoptosis, inflammation, and neurotransmission, which have been implicated in various pathologies. mdpi.com

Integration with Multi-Omics Approaches (e.g., transcriptomics, proteomics)

A systems-level understanding of N-Nonanoylglycine's role can be achieved by integrating data from various "omics" platforms. frontlinegenomics.comthermofisher.com This multi-omics approach provides a comprehensive view of the molecular changes associated with fluctuations in N-Nonanoylglycine levels, helping to bridge the gap between its presence and its physiological function. nih.gov

Future directions in this area involve:

Transcriptomics: RNA sequencing (RNA-Seq) can be used to identify genes that are differentially expressed in response to N-Nonanoylglycine treatment in cell cultures or in tissues from animal models with altered levels of the compound. longdom.orgnih.gov This can reveal the genetic pathways and cellular processes that are regulated by N-Nonanoylglycine.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications that occur downstream of N-Nonanoylglycine signaling. nih.gov This approach can help pinpoint the specific effector proteins that carry out its biological functions and can provide a more direct link between signaling and phenotype than transcriptomics alone. longdom.org

Metabolomics: Untargeted metabolomics can reveal broader changes in the cellular metabolic network that are correlated with N-Nonanoylglycine levels. This can help to place N-Nonanoylglycine within the larger context of cellular metabolism and identify interconnected metabolic pathways. mdpi.com

Integrative Analysis: The true power of this approach lies in the computational integration of transcriptomic, proteomic, and metabolomic datasets. nih.govnih.gov By combining these layers of information, researchers can construct detailed models of the molecular networks influenced by N-Nonanoylglycine, leading to more robust hypotheses about its mechanism of action and biological importance. techscience.com

Table 1: Application of Multi-Omics Approaches to N-Nonanoylglycine Research

| Omics Approach | Molecular Read-out | Research Goal for N-Nonanoylglycine | Potential Technology |

|---|---|---|---|

| Transcriptomics | RNA / cDNA | Identify genes and pathways regulated by N-Nonanoylglycine. | RNA-Sequencing (RNA-Seq), Microarrays |

| Proteomics | Proteins / Peptides | Identify protein expression changes and post-translational modifications downstream of N-Nonanoylglycine signaling. | Mass Spectrometry, Western Blotting |

| Metabolomics | Metabolites | Characterize the broader metabolic impact of altered N-Nonanoylglycine levels and identify related pathways. | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) |

Development of Novel Research Tools and Assays

Progress in understanding N-Nonanoylglycine is intrinsically linked to the availability of specific and sensitive tools to study it. The development of novel chemical probes, antibodies, and advanced analytical and biological assays is a critical research priority.

Future efforts should be directed towards:

Advanced Analytical Methods: While methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used for acylglycine analysis, there is a continuous need to develop assays with higher sensitivity, specificity, and throughput. nih.govresearchgate.net This is particularly important for detecting and quantifying low-abundance species in complex biological matrices.

Chemical Probes and Pharmacological Tools: The synthesis of labeled analogs of N-Nonanoylglycine (e.g., fluorescent or biotinylated) would be invaluable for receptor binding studies, target identification, and visualizing its subcellular localization. Furthermore, the development of selective agonists and antagonists is crucial for probing its function in cellular and animal models.

High-Throughput Biological Assays: Creating robust, high-throughput screening (HTS) assays is essential for identifying the molecular targets of N-Nonanoylglycine and for discovering small molecules that can modulate its pathways. frontiersin.org This could include cell-based reporter assays that measure the activation of specific signaling pathways or biochemical assays that measure enzyme activity.

Q & A

Q. What analytical methods are most effective for quantifying N-Nonanoylglycine in biological samples?

N-Nonanoylglycine is typically quantified using liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity for low-abundance metabolites. Sample preparation involves protein precipitation (e.g., methanol/acetone extraction) followed by derivatization to enhance ionization efficiency. Critical parameters include optimizing column selection (e.g., C18 reverse-phase) and mobile phase gradients to resolve N-Nonanoylglycine from structurally similar acylglycines. Internal standards, such as deuterated analogs, are essential for correcting matrix effects .

Q. What biological pathways or systems are associated with N-Nonanoylglycine in human metabolism?

N-Nonanoylglycine is a fatty acid-glycine conjugate linked to mitochondrial β-oxidation and detoxification pathways. It arises from glycine N-acyltransferase activity, which conjugates glycine with nonanoyl-CoA. Elevated levels have been observed in metabolic disorders (e.g., organic acidemias) and cancer, suggesting its role as a biomarker of mitochondrial dysfunction or altered lipid metabolism. Pathway analysis tools (e.g., KEGG, MetaboAnalyst) can contextualize its interactions with other metabolites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in N-Nonanoylglycine’s diagnostic performance across studies?

Discrepancies often arise from cohort heterogeneity (e.g., disease stage, comorbidities) or methodological variability (e.g., sample preparation, LC-MS protocols). To address this, employ multivariate models (e.g., OPLS-DA) to control for confounding variables and validate findings in independent cohorts. For example, in oral squamous cell carcinoma (OSCC), N-Nonanoyglycine showed an AUC of 0.721 but varying sensitivity (69.2%) and specificity (73.3%) across studies. Cross-validation (e.g., 50% holdout validation) and meta-analyses are critical to confirm its diagnostic robustness .

Q. What experimental design considerations are essential when integrating N-Nonanoylglycine with multi-omics data for disease modeling?

Integration with genomics or proteomics requires harmonized sample cohorts and temporal sampling to capture dynamic metabolite-protein interactions. Use stratified sampling to ensure balanced representation of demographic variables. For example, in a metabolomics-genomics study, pair N-Nonanoylglycine levels with mitochondrial DNA variants or lipid metabolism genes. Data normalization (e.g., batch correction, log-transformation) and machine learning pipelines (e.g., random forests) can identify synergistic biomarkers .

Q. How should researchers optimize sample preparation protocols to minimize variability in N-Nonanoylglycine measurements?

Variability is often introduced during metabolite extraction and derivatization. Standardize protocols by:

- Using ice-cold solvents for quenching enzymatic activity.

- Validating extraction efficiency via spike-recovery experiments (e.g., 80–120% recovery thresholds).

- Avoiding prolonged storage at room temperature to prevent degradation. Evidence from metabolomic workflows recommends a 1:4 serum-to-methanol ratio for protein precipitation and derivatization with dansyl chloride for enhanced LC-MS detection .

Methodological Challenges and Data Interpretation

Q. What statistical approaches are recommended for analyzing N-Nonanoylglycine’s role in complex metabolic networks?

Partial least squares-discriminant analysis (PLS-DA) and receiver operating characteristic (ROC) curves are standard for biomarker validation. For example, in lung adenocarcinoma (LAC), a 5-metabolite panel including N-Nonanoylglycine achieved an AUC of 0.917. Network analysis tools (e.g., Cytoscape) can map metabolite-protein interactions, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in high-throughput datasets .

Q. How can researchers differentiate artifactual N-Nonanoylglycine signals from true biological variations in untargeted metabolomics?

Artifacts may arise from contamination (e.g., solvents) or in-source fragmentation. Mitigation strategies include:

- Blank subtraction to remove background noise.

- MS/MS confirmation using reference standards.

- Replicate analysis to assess technical variability. For example, in saliva metabolomics, N-Nonanoylglycine’s ion chromatogram should show consistent retention time (±0.1 min) and fragmentation patterns across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.